N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Overview
Description
N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a chemical compound that belongs to the class of organic compounds known as substituted benzylamines. This compound is characterized by the presence of an ethyl group attached to the benzyl moiety and a methoxy group attached to the phenyl ring. The hydrobromide salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide typically involves a multi-step process:
Formation of the Benzylamine Intermediate: The initial step involves the alkylation of 4-ethylbenzyl chloride with ammonia or an amine to form the corresponding benzylamine.
Substitution Reaction: The benzylamine intermediate undergoes a substitution reaction with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to form N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine.
Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
- N-(4-ethylbenzyl)-2-(4-hydroxyphenyl)ethanamine hydrobromide
- N-(4-ethylbenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide
Uniqueness
N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is unique due to the presence of both the ethyl and methoxy groups, which confer specific chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.BrH/c1-3-15-4-6-17(7-5-15)14-19-13-12-16-8-10-18(20-2)11-9-16;/h4-11,19H,3,12-14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXIVAJIMWZOJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609401-37-7 | |
Record name | Benzeneethanamine, N-[(4-ethylphenyl)methyl]-4-methoxy-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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